molecular formula C8H13N3O B12824872 5-methyl-2-propyl-1H-imidazole-4-carboxamide

5-methyl-2-propyl-1H-imidazole-4-carboxamide

Cat. No.: B12824872
M. Wt: 167.21 g/mol
InChI Key: CINMSJPFNADVRD-UHFFFAOYSA-N
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Description

5-methyl-2-propyl-1H-imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-propyl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of amido-nitriles with suitable reagents under mild conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reaction are chosen based on their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-propyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

5-methyl-2-propyl-1H-imidazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-propyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are often studied in detail in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-propyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-methyl-2-propyl-1H-imidazole-4-carboxamide

InChI

InChI=1S/C8H13N3O/c1-3-4-6-10-5(2)7(11-6)8(9)12/h3-4H2,1-2H3,(H2,9,12)(H,10,11)

InChI Key

CINMSJPFNADVRD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1)C)C(=O)N

Origin of Product

United States

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